
Dilithium phenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium phenylbenzene is an organometallic compound with the molecular formula C12H8Li2. It consists of a phenylbenzene core with two lithium atoms attached. This compound is known for its unique properties and reactivity, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilithium phenylbenzene can be synthesized through the reaction of phenylbenzene with lithium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolve phenylbenzene in anhydrous ether.
- Add lithium metal to the solution.
- Stir the mixture at room temperature until the reaction is complete.
The reaction can be represented as:
C6H5C6H5+2Li→C6H5C6H5Li2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve maximum efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium phenylbenzene undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and phenylbenzene.
Reduction: Can be reduced to phenylbenzene by reacting with reducing agents.
Substitution: Undergoes electrophilic substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at room temperature.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Lithium oxide and phenylbenzene.
Reduction: Phenylbenzene.
Substitution: Halogenated phenylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Dilithium phenylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce lithium atoms into aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of dilithium phenylbenzene involves the interaction of the lithium atoms with other molecules. The lithium atoms act as nucleophiles, attacking electrophilic centers in other compounds. This reactivity is due to the high electropositivity of lithium, which allows it to form strong bonds with electronegative atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dilithium butadiene: Another organo-lithium compound with similar reactivity.
Lithium phenylacetylene: Contains a lithium atom attached to a phenylacetylene group.
Lithium naphthalene: Features a lithium atom bonded to a naphthalene ring.
Uniqueness
Dilithium phenylbenzene is unique due to its phenylbenzene core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns compared to other organo-lithium compounds.
Eigenschaften
CAS-Nummer |
7360-83-0 |
|---|---|
Molekularformel |
C12H8Li2 |
Molekulargewicht |
166.1 g/mol |
IUPAC-Name |
dilithium;phenylbenzene |
InChI |
InChI=1S/C12H8.2Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h3-10H;;/q-2;2*+1 |
InChI-Schlüssel |
BZQGJSVGUOSCJI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].C1=CC(=CC=[C-]1)C2=CC=[C-]C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
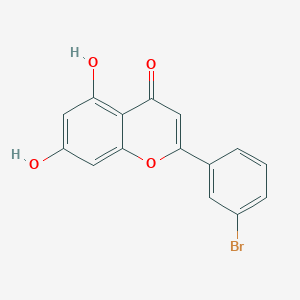
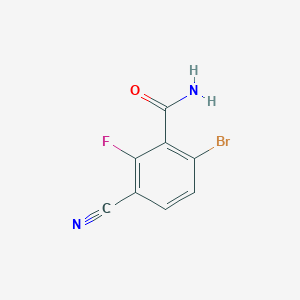
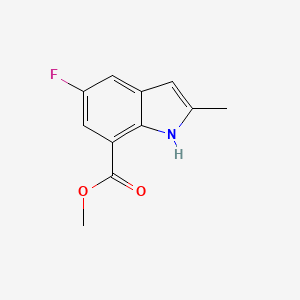
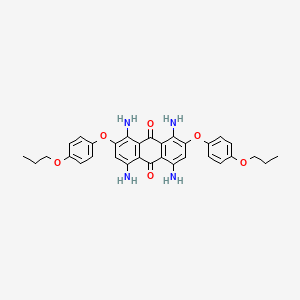
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)
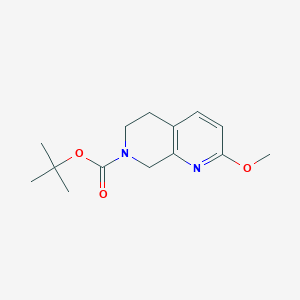
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)




